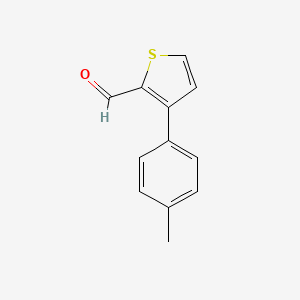
3-(4-Methylphenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiophene ring substituted with a 4-methylphenyl group and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the thiophene ring . Another method involves the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: 3-(4-Methylphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Methylphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
3-(4-Methylphenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(4-Methylphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, and DNA, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity .
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less biologically active.
3-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a 4-methylphenyl group, leading to different chemical and physical properties.
2-Thiophenecarboxaldehyde: Another isomer with the formyl group at the 2-position but without additional substituents.
Uniqueness
3-(4-Methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the 4-methylphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H10OS |
|---|---|
分子量 |
202.27 g/mol |
IUPAC名 |
3-(4-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)11-6-7-14-12(11)8-13/h2-8H,1H3 |
InChIキー |
CUPVXUXUPJQILS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


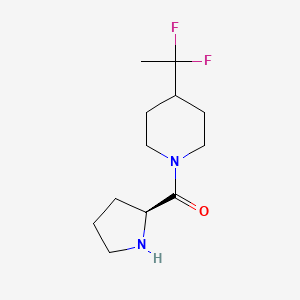
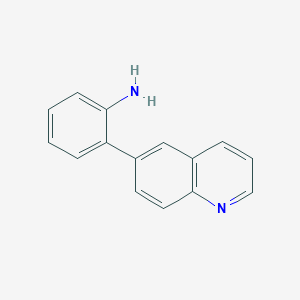
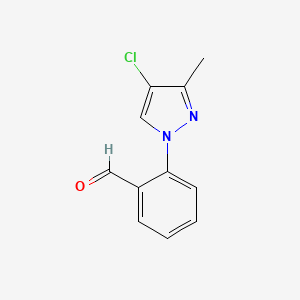

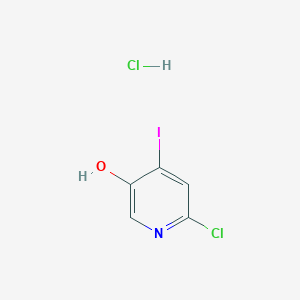
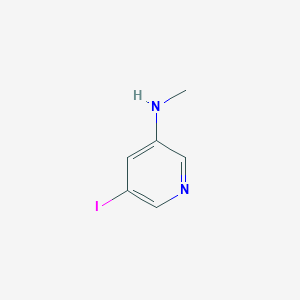
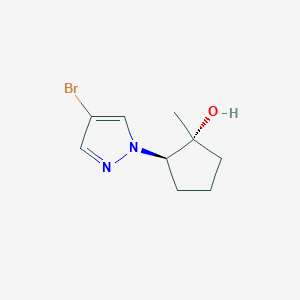
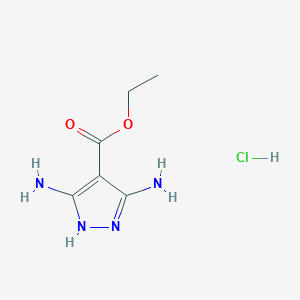
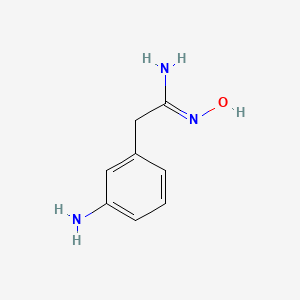
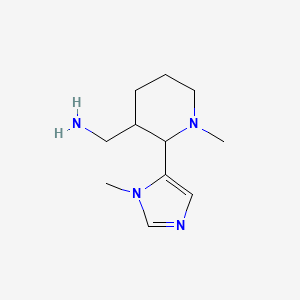

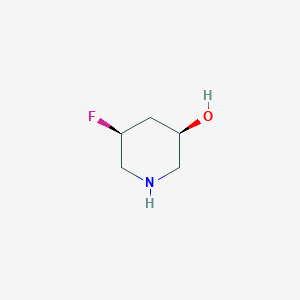
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)
